molecular formula C11H12ClFO3S B1289831 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride CAS No. 1016504-07-6

4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride

Cat. No.: B1289831
CAS No.: 1016504-07-6
M. Wt: 278.73 g/mol
InChI Key: ISBLEQVPUPJPGD-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in the synthesis of various chemical products. The presence of the cyclopentyloxy and fluorobenzene groups in its structure makes it a unique compound with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is usually carried out under reflux conditions to ensure complete conversion of the sulfonic acid to the sulfonyl chloride. The general reaction scheme is as follows:

4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonic acid+SOCl24-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride+SO2+HCl\text{4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonic acid+SOCl2​→4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and safety of the process. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) are used.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other related compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonic acid
  • 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonamide
  • 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonate

Uniqueness

4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both the cyclopentyloxy and fluorobenzene groups, which impart specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various chemical products, particularly those requiring selective reactivity and stability.

Properties

IUPAC Name

4-cyclopentyloxy-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3S/c12-17(14,15)9-5-6-11(10(13)7-9)16-8-3-1-2-4-8/h5-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBLEQVPUPJPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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